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Cat. No.: B8198280 Get Quote

Introduction

Tumor dormancy is a critical phase in cancer progression where residual tumor cells exist in a

state of quiescence, often leading to late-stage recurrence and therapeutic resistance. The

Hippo signaling pathway and its downstream effectors, YAP and TAZ, have been identified as

key regulators of this dormant state. The transcriptional activity of YAP/TAZ is mediated through

their interaction with TEAD family transcription factors. MYF-01-37 is a novel, covalent inhibitor

of TEAD that provides a valuable chemical tool to probe and potentially eradicate dormant

cancer cells.[1][2]

MYF-01-37 works by irreversibly binding to a conserved cysteine residue within the palmitate-

binding pocket of TEAD proteins (Cys380 in TEAD2), thereby allosterically disrupting the YAP-

TEAD protein-protein interaction.[3][4][5] This leads to the downregulation of YAP/TEAD target

genes, which are crucial for cell proliferation and survival.[6][7] These application notes provide

detailed protocols for utilizing MYF-01-37 to study and target therapy-induced tumor dormancy,

particularly in non-small cell lung cancer (NSCLC) models.

Mechanism of Action of MYF-01-37

The Hippo pathway is a key regulator of organ size and cell proliferation. When the pathway is

active, it phosphorylates the transcriptional co-activator YAP, leading to its cytoplasmic

retention and degradation. In many cancers, the Hippo pathway is inactivated, resulting in the

translocation of YAP to the nucleus. Nuclear YAP binds to TEAD transcription factors to drive

the expression of genes that promote cell growth and inhibit apoptosis.[8]
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MYF-01-37 is an acrylamide-containing small molecule that covalently modifies a key cysteine

residue in the central lipid-binding pocket of TEAD, a site required for its stability and

interaction with YAP.[2][6] By occupying this pocket, MYF-01-37 prevents TEAD palmitoylation

and allosterically disrupts the YAP-TEAD complex, thereby inhibiting downstream gene

transcription.[5][6]

Caption: MYF-01-37 covalently inhibits TEAD, disrupting the YAP-TEAD interaction.

Data Presentation
Quantitative data from referenced studies are summarized below for clarity and comparison.

Table 1: In Vitro Potency of MYF-01-37

Assay Cell Line Parameter Value Reference

YAP1-TEAD
Interaction

HEK293T IC₅₀ 0.8 µM [9]

TEAD mCherry

Reporter
PC-9 IC₅₀ ~5 µM [10]

| Gel-Based TEAD2 Palmitoylation | Recombinant Protein | IC₅₀ | > 50 µM |[10] |

Table 2: Cellular Effects of MYF-01-37 in NSCLC Models

Cell Line Treatment Duration Effect Reference

PC-9
10 µM MYF-01-
37

24 hours

Reduction in
CTGF (YAP
target gene)
expression

[4][7]

Various EGFR-

mutant NSCLC

0.1 - 100 µM

MYF-01-37
Not specified

Minimal impact

on cell viability

(as a single

agent)

[4][11]
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| PC-9 (Dormant) | 10 µM MYF-01-37 + Osimertinib/Trametinib | 10 days | Dramatic decrease

in dormant cell populations |[4][11] |

Experimental Protocols
The following protocols are based on methodologies described in studies utilizing MYF-01-37
to investigate tumor dormancy.[1][10]

Protocol 1: Induction of a Dormant State in NSCLC Cells
This protocol describes how to induce a stable, drug-tolerant dormant state in EGFR-mutant

NSCLC cells, which is characterized by high YAP/TEAD activity.

Materials:

PC-9 cells (EGFR exon 19 deletion)

RPMI-1640 medium with 10% FBS

Osimertinib (EGFR inhibitor)

Trametinib (MEK inhibitor)

DMSO (vehicle control)

Procedure:

Culture PC-9 cells in standard RPMI-1640 medium supplemented with 10% FBS.

To induce dormancy, treat the cells with a combination of 100 nM Osimertinib and 30 nM

Trametinib (OT).

Maintain the cells in the presence of the drugs, replacing the medium every 3-4 days.

Monitor the cells for signs of growth arrest and the emergence of a stable population of non-

proliferating, "persister" cells. This dormant state is typically established over several weeks

(e.g., 6-15 weeks).[1]
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Confirm the dormant phenotype by assessing markers such as senescence-associated β-

galactosidase (SA-β-gal) activity and verifying the suppression of EGFR downstream

signaling (e.g., p-ERK) via Western blot.[1]

Protocol 2: Targeting Dormant Cells with MYF-01-37
This protocol details how to treat the induced dormant cell population with MYF-01-37 to

promote apoptosis.

Materials:

Dormant PC-9 cells (from Protocol 1)

MYF-01-37 (stock solution in DMSO)

Osimertinib and Trametinib

Cell viability assay kit (e.g., CellTiter-Glo) or apoptosis assay kit (e.g., Caspase-Glo 3/7)

Procedure:

Plate the established dormant PC-9 cells at a suitable density.

Continue to treat the cells with the combination of 100 nM Osimertinib and 30 nM Trametinib

to maintain the dormant state.

Add MYF-01-37 to the treatment media at a final concentration of 10 µM. Include a vehicle

control (DMSO) group.

Incubate the cells for the desired period (e.g., 10 days).[11]

At the end of the treatment period, assess the outcome:

Cell Viability: Measure the number of viable cells using an appropriate assay to quantify

the reduction in the dormant population.

Apoptosis: Measure caspase 3/7 activity to confirm that MYF-01-37 induces apoptosis in

the dormant cells.
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Phase 1: Induction of Dormancy

Phase 2: Targeting Dormant Cells

Phase 3: Analysis

Culture Proliferating
PC-9 Cells

Treat with Osimertinib (100nM)
+ Trametinib (30nM)

Establish Stable Dormant
Cell Population (Weeks)

Control Group:
Maintain OT Treatment

Experimental Group:
Add MYF-01-37 (10µM)

 to OT Treatment

Assess Outcomes after 10 Days:
- Cell Viability Assay
- Apoptosis Assay

- Western Blot (YAP targets)

Click to download full resolution via product page

Caption: Workflow for studying the effect of MYF-01-37 on drug-induced tumor dormancy.

Protocol 3: Validation of TEAD Target Engagement in
Cells
This protocol uses a competitive pull-down assay to confirm that MYF-01-37 engages with

TEAD proteins inside the cell.[3]

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b8198280?utm_src=pdf-body-img
https://www.benchchem.com/product/b8198280?utm_src=pdf-body
https://www.benchchem.com/product/b8198280?utm_src=pdf-body
https://www.selleckchem.com/products/myf-01-37.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8198280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PC-9 cells

MYF-01-37

Biotinylated MYF-01-37 (probe)

Cell lysis buffer (pulldown buffer)

Streptavidin agarose resin

SDS-PAGE gels and Western blot reagents

Anti-TEAD antibody

Procedure:

Plate PC-9 cells and allow them to adhere overnight.

Pre-treat the cells with MYF-01-37 (e.g., 1 µM and 10 µM) or vehicle (DMSO) for 6 hours.[3]

Lyse the cells and prepare total cell lysates (e.g., 1 mg of total protein per sample).

To pull down TEAD, add biotinylated MYF-01-37 probe (e.g., at 1 µM) to the lysates.

Incubate with rotation at 4°C for 6 hours, followed by 1 hour at room temperature.

Add streptavidin agarose resin to each sample and rotate for another 2 hours at 4°C to

capture the biotinylated probe and any bound proteins.

Wash the resin three times with pulldown buffer to remove non-specific binders.

Elute the bound proteins by boiling the resin in 2x SDS-PAGE loading buffer for 10 minutes.

Resolve the eluted proteins by SDS-PAGE and perform a Western blot using an anti-TEAD

antibody.

Expected Outcome: The amount of TEAD pulled down will be significantly reduced in the

samples pre-treated with non-biotinylated MYF-01-37, as it occupies the binding site and
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prevents the biotinylated probe from binding. This confirms target engagement in a cellular

context.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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